molecular formula C8H10FNO2S B1456096 3-Fluoro-2-(methanesulfonylmethyl)aniline CAS No. 1339571-94-6

3-Fluoro-2-(methanesulfonylmethyl)aniline

Cat. No.: B1456096
CAS No.: 1339571-94-6
M. Wt: 203.24 g/mol
InChI Key: OKETVCKJAAJWHG-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methanesulfonylmethyl)aniline is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a methanesulfonylmethyl group at the second position. This compound is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methanesulfonylmethyl)aniline typically involves the reaction of 3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:

3-Fluoroaniline+Methanesulfonyl chlorideThis compound\text{3-Fluoroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3-Fluoroaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methanesulfonylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

3-Fluoro-2-(methanesulfonylmethyl)aniline is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methanesulfonylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methanesulfonylmethyl group contribute to its binding affinity and selectivity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(methanesulfonylmethyl)aniline is unique due to the presence of both the fluorine atom and the methanesulfonylmethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-2-(methylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKETVCKJAAJWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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